molecular formula C12H9FO2 B3156330 4-(3-Fluorophenoxy)phenol CAS No. 82720-78-3

4-(3-Fluorophenoxy)phenol

Cat. No. B3156330
CAS RN: 82720-78-3
M. Wt: 204.2 g/mol
InChI Key: WEOZCKPNKHGSOI-UHFFFAOYSA-N
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Patent
US04607051

Procedure details

m-fluorophenol and 4-bromoanisole yield p-(m-fluorophenoxy)anisole of b.p. 130°-131° C./0.2 Torr and reaction with hydrobromic acid/acetic acid yields p-(m-fluorophenoxy)phenol; m.p. 53°-55° C.
Name
p-(m-fluorophenoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][CH:7]=1.Br.C(O)(=O)C>>[F:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
p-(m-fluorophenoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(OC2=CC=C(C=C2)OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=CC=C(C=C2)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.